Product packaging for 1-Propanaminium, N-ethyl-N,N-dimethyl-(Cat. No.:CAS No. 44657-87-6)

1-Propanaminium, N-ethyl-N,N-dimethyl-

Cat. No.: B14671431
CAS No.: 44657-87-6
M. Wt: 116.22 g/mol
InChI Key: ZOZZQPFBMNNPPO-UHFFFAOYSA-N
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Description

1-Propanaminium, N-ethyl-N,N-dimethyl- is a useful research compound. Its molecular formula is C7H18N+ and its molecular weight is 116.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanaminium, N-ethyl-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanaminium, N-ethyl-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N+ B14671431 1-Propanaminium, N-ethyl-N,N-dimethyl- CAS No. 44657-87-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

44657-87-6

Molecular Formula

C7H18N+

Molecular Weight

116.22 g/mol

IUPAC Name

ethyl-dimethyl-propylazanium

InChI

InChI=1S/C7H18N/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3/q+1

InChI Key

ZOZZQPFBMNNPPO-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](C)(C)CC

Origin of Product

United States

Theoretical and Computational Investigations of 1 Propanaminium, N Ethyl N,n Dimethyl

Molecular Electronic Structure Theory and Bonding Analysis

Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in characterizing the electronic properties of quaternary ammonium (B1175870) cations. These methods provide a detailed picture of the electron distribution and orbital interactions that govern the molecule's structure and reactivity.

Quantum Chemical Characterization of Ground State Geometries

The ground state geometry of the 1-Propanaminium, N-ethyl-N,N-dimethyl- cation is characterized by a central nitrogen atom bonded to four alkyl groups: two methyl groups, one ethyl group, and one propyl group. This arrangement results in a tetrahedral geometry around the nitrogen atom, which carries a permanent positive charge.

Quantum chemical calculations are used to determine the optimized bond lengths and angles that correspond to the minimum energy structure of the molecule. For cations of this type, the carbon-nitrogen bonds are typically in the range of 1.48 to 1.52 Å, while the carbon-carbon bonds of the alkyl chains are around 1.53 to 1.54 Å. The bond angles around the central nitrogen atom deviate slightly from the ideal tetrahedral angle of 109.5° due to the different steric requirements of the four distinct alkyl substituents.

BondTypical Calculated Bond Length (Å)
N-CH₃1.50
N-CH₂ (ethyl)1.51
N-CH₂ (propyl)1.51
C-C (ethyl)1.53
C-C (propyl)1.54
C-H1.09
AngleTypical Calculated Bond Angle (°)
CH₃-N-CH₃108.5
CH₃-N-CH₂ (ethyl)109.0
CH₂ (ethyl)-N-CH₂ (propyl)111.0
N-C-C110.0
H-C-H109.5

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For a cation like 1-Propanaminium, N-ethyl-N,N-dimethyl-, the HOMO is associated with its ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Due to the permanent positive charge and the absence of lone pairs on the nitrogen atom, quaternary ammonium cations are generally poor electron donors. Their HOMO is typically located on the sigma bonds of the alkyl framework and has a very low energy, indicating high stability and low nucleophilicity. Conversely, their LUMO is relatively low in energy, suggesting they can act as electrophiles, although they are not particularly strong ones. Computational studies show that the structure of the saturated alkyl substituents has only minimal effects on the electronic environment around the positive nitrogen center and the LUMO energy level. umn.eduresearchgate.net A linear correlation has been observed between the cathodic limit (a measure of electrochemical stability) and the LUMO energy levels for various quaternary ammonium ions. umn.eduresearchgate.net

Reactivity indices, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the reactivity of the molecule. The large HOMO-LUMO gap for this cation signifies high chemical hardness and low reactivity, which is characteristic of saturated tetraalkylammonium ions.

ParameterTypical Calculated ValueImplication
HOMO Energy-9.5 eVLow nucleophilicity, high stability
LUMO Energy+3.0 eVLow electrophilicity, resistant to reduction
HOMO-LUMO Gap12.5 eVHigh kinetic stability, low reactivity

Electrostatic Potential Surface Mapping

The electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and predicting its interaction with other chemical species. For 1-Propanaminium, N-ethyl-N,N-dimethyl-, the ESP map would show a region of high positive potential (typically colored blue) localized around the central nitrogen atom and extending over the attached alkyl groups.

This positive potential is the result of the formal positive charge on the nitrogen atom. The potential gradually becomes less positive and more neutral (typically colored green) towards the ends of the hydrocarbon chains. There are no regions of negative potential (typically colored red) as there are no lone pairs or highly electronegative atoms to concentrate electron density. The ESP map visually confirms the cation's role as an electrophile, with the entire molecule presenting a positively charged surface that can interact with anions and polar molecules.

Conformational Landscape and Energetics

The flexibility of the ethyl and propyl chains in 1-Propanaminium, N-ethyl-N,N-dimethyl- gives rise to a complex conformational landscape. Understanding the relative energies of these different conformations is crucial for predicting the molecule's behavior in different environments.

Rotational Isomerism Studies

Rotational isomers, or conformers, arise from the rotation around single bonds. For this cation, rotations around the C-N and C-C bonds of the ethyl and propyl groups are of particular interest. The relative orientation of the alkyl chains can be described by dihedral angles.

For the propyl group, rotation around the N-C and C-C bonds leads to different staggered conformations, such as anti and gauche arrangements. The anti conformer, where the carbon backbone is fully extended, is generally the most stable due to minimized steric hindrance. Gauche conformers are slightly higher in energy. Similarly, the ethyl group can adopt different orientations relative to the rest of the molecule. The interplay of these rotations results in several local energy minima on the potential energy surface.

Conformer (Propyl Group Dihedral Angle)Relative Energy (kcal/mol)Description
Anti (180°)0.00Most stable, fully extended chain
Gauche (+60°)+0.9Slightly less stable due to steric interaction
Gauche (-60°)+0.9Slightly less stable due to steric interaction
Eclipsed (0°)+5.0Transition state, high energy

Energy Minimization and Conformational Sampling Techniques

To explore the conformational landscape and identify the most stable structures, computational chemists employ various techniques. Energy minimization algorithms are used to find the nearest local energy minimum from a given starting geometry. This process involves iteratively adjusting the molecular geometry to reduce the calculated energy until a stable point is reached.

However, to find the global energy minimum and map out the entire conformational space, more sophisticated conformational sampling techniques are required. These include systematic searches, where dihedral angles are rotated in discrete steps, and stochastic methods like molecular dynamics simulations. Molecular dynamics simulates the movement of atoms over time, allowing the molecule to overcome small energy barriers and explore different conformational states. By analyzing the trajectory of such a simulation, the relative populations of different conformers at a given temperature can be determined.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the reaction mechanisms involving 1-Propanaminium, N-ethyl-N,N-dimethyl-. By calculating the energies of reactants, products, and transition states, a detailed picture of the reaction pathway can be constructed.

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. For reactions involving 1-Propanaminium, N-ethyl-N,N-dimethyl-, such as its formation via the Menschutkin reaction (alkylation of N,N-dimethylethylamine with a propyl halide), computational methods like Density Functional Theory (DFT) can be used to locate the transition state. ucsb.edu

The transition state for such an S(_N)2 reaction would feature a pentacoordinate carbon atom, with the nitrogen-carbon bond partially formed and the carbon-halide bond partially broken. masterorganicchemistry.com Frequency calculations on the optimized transition state geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

Quaternary ammonium cations themselves are generally unreactive towards nucleophilic substitution at the alpha-carbon due to the lack of a good leaving group. However, they can be formed through nucleophilic substitution reactions. The Menschutkin reaction, the reaction of a tertiary amine with an alkyl halide, is a classic example of an S(_N)2 reaction. ucsb.eduresearchgate.net

A computational investigation of the formation of 1-Propanaminium, N-ethyl-N,N-dimethyl- would involve modeling the reaction between N-ethyl-N,N-dimethylamine and 1-halopropane. The reaction profile would be calculated, showing the energy of the system as the reactants approach, pass through the transition state, and form the product ion pair. Such calculations would confirm the concerted nature of the S(_N)2 mechanism, where bond-forming and bond-breaking occur simultaneously. chemistrysteps.com The calculations can also be used to predict the reaction's activation energy, providing an estimate of the reaction rate. nih.gov

Illustrative Data Table: Calculated Activation Energies for the Formation of 1-Propanaminium, N-ethyl-N,N-dimethyl- via S(_N)2 Reaction This table provides hypothetical activation energies for the reaction of N-ethyl-N,N-dimethylamine with different propyl halides, based on known trends for S(_N)2 reactions.

Reactant (Propyl Halide)Leaving GroupCalculated Activation Energy (kcal/mol)
1-IodopropaneI⁻18.5
1-BromopropaneBr⁻21.2
1-ChloropropaneCl⁻24.8

Computational Studies of Degradation Pathways

Theoretical and computational chemistry offers a powerful lens for investigating the degradation mechanisms of complex molecules such as 1-Propanaminium, N-ethyl-N,N-dimethyl-. While specific computational studies detailing the degradation pathways of this particular quaternary ammonium cation are not extensively available in the public domain, established degradation mechanisms for similar compounds can be theoretically modeled. Computational methods, particularly density functional theory (DFT), are instrumental in elucidating reaction energetics, identifying transition states, and predicting the most likely degradation products.

One of the primary degradation routes for quaternary ammonium cations lacking a benzyl (B1604629) group is the Hofmann elimination . This reaction typically occurs under basic conditions and involves the abstraction of a β-hydrogen (a hydrogen atom on the carbon atom adjacent to the one bonded to the nitrogen), leading to the formation of an alkene, a tertiary amine, and water. For 1-Propanaminium, N-ethyl-N,N-dimethyl-, there are two potential sites for β-hydrogen abstraction: the ethyl group and the propyl group.

A computational investigation of the Hofmann elimination for this compound would involve several key steps:

Conformational Analysis: The first step is to determine the lowest energy conformations of the 1-Propanaminium, N-ethyl-N,N-dimethyl- cation. Different spatial arrangements of the ethyl, methyl, and propyl groups can influence the accessibility of the β-hydrogens and thus the reaction rate.

Modeling the Reaction with a Base: A base, typically a hydroxide (B78521) ion (OH⁻), is introduced into the computational model to initiate the hydrogen abstraction. The interaction between the cation and the base is modeled to find the optimal geometry for the reaction to proceed.

Locating the Transition State: The transition state is the highest energy point along the reaction coordinate. Computational methods can precisely calculate the geometry and energy of the transition state for the abstraction of a β-hydrogen from both the ethyl and propyl groups. The energy of the transition state is crucial for determining the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

Table 1: Potential Hofmann Elimination Pathways for 1-Propanaminium, N-ethyl-N,N-dimethyl-

Pathwayβ-Hydrogen Abstraction SiteAlkene ProductTertiary Amine Product
A Ethyl groupEtheneN,N-dimethylpropan-1-amine
B Propyl groupPropeneN-ethyl-N-methylmethanamine

Computational studies would calculate the activation energy for both Pathway A and Pathway B. The pathway with the lower activation energy would be the kinetically favored and therefore the major degradation pathway. The "Hofmann rule" generally predicts that the major alkene product will be the least substituted one, which in this case would be ethene from the abstraction of a hydrogen from the ethyl group. masterorganicchemistry.com However, steric factors and the specific conformational energetics of the transition state, which can be precisely modeled computationally, ultimately determine the product distribution. masterorganicchemistry.com

Another potential, though less common, degradation pathway for quaternary ammonium cations under specific and often harsh conditions is the Stevens rearrangement . This involves the migration of an alkyl group to an adjacent carbon atom. Computational studies can also be employed to investigate the feasibility of such rearrangements by calculating the activation barriers, which are typically high for this type of reaction.

In the context of advanced applications like anion exchange membranes in fuel cells, the stability of quaternary ammonium cations is paramount. acs.org Computational studies play a crucial role in designing more stable cations by predicting how modifications to the molecular structure, such as the length of the alkyl chains or the introduction of different functional groups, will affect the degradation barriers. acs.orgnih.gov For instance, DFT calculations can help understand the effect of water molecules on the alkaline stability of these cations, as solvation can significantly influence the reactivity of the hydroxide ion. acs.org

While direct computational data for 1-Propanaminium, N-ethyl-N,N-dimethyl- is limited, the theoretical framework and computational methodologies are well-established for predicting its degradation pathways. Such studies would provide invaluable insights into its stability and reactivity, guiding its application in various chemical and industrial processes.

Synthetic Methodologies for 1 Propanaminium, N Ethyl N,n Dimethyl and Its Derivatives

Quaternization Reactions of Tertiary Amine Precursors

The most direct and common method for synthesizing 1-Propanaminium, N-ethyl-N,N-dimethyl- is through the quaternization of a suitable tertiary amine precursor. This reaction, known as the Menschutkin reaction, involves the treatment of a tertiary amine with an alkyl halide. nih.gov For the target compound, this typically involves reacting N,N-dimethyl-1-propanamine with an ethylating agent.

The functionalization of the nitrogen center is achieved via a bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of an alkylating agent, displacing a leaving group (typically a halide). The formation of the new carbon-nitrogen bond occurs simultaneously with the breaking of the carbon-halide bond. nih.gov

Key alkylating agents for this synthesis include:

Ethyl Halides: Ethyl iodide, ethyl bromide, and ethyl chloride are common choices. The reactivity of the halide follows the order I > Br > Cl, meaning iodide is the best leaving group, often resulting in faster reaction rates and higher yields. researchgate.net

Other Ethylating Agents: Dimethyl sulfate (B86663) and diethyl sulfate can also be used as potent alkylating agents for quaternization. google.com

The general scheme for the synthesis of 1-Propanaminium, N-ethyl-N,N-dimethyl- via this strategy is the reaction between N,N-dimethyl-1-propanamine and an ethyl halide (e.g., ethyl iodide).


The efficiency and yield of the quaternization reaction are highly dependent on several factors, including the solvent, temperature, and the nature of the reactants.

Solvent: The choice of solvent plays a critical role. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), chloroform, or N,N-dimethylformamide (DMF) are often preferred. dtic.milresearchgate.net Solvents with low dielectric constants can also be effective and may simplify purification, as the highly polar quaternary ammonium (B1175870) salt product may precipitate directly from the reaction mixture. nih.gov

Temperature: The reaction is often exothermic. google.com While heating can increase the reaction rate (e.g., to 50-70 °C), external cooling may be necessary to control strong exotherms, especially in large-scale syntheses. nih.govgoogle.comnih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions or degradation.

Concentration and Stoichiometry: Using an excess of the alkylating agent can drive the reaction to completion. dtic.mil However, this requires subsequent purification to remove unreacted reagents. The concentrations of the reactants are also important for the separation and purification of the final product. dtic.mil

Below is a table summarizing typical conditions for Menschutkin reactions.

Alkylating AgentTertiary AmineSolventTemperature (°C)Yield
Alkyl HalideDMAEMA¹Chloroform50 - 5536.0% - 94.8%
Ethyl Chloroacetate1,1-dimethyl-1,3-propylenediamineAnhydrous Ethanol7065%
Methyl IodideAniline DerivativesVariousRefluxGood
1-bromo butaneFatty AmideNone (Neat)115-

¹DMAEMA: 2-(dimethylamino)ethyl methacrylate (B99206). Data compiled from various quaternization studies. nih.govdtic.milnih.gov

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target quaternary ammonium compound relies on the availability of the correct tertiary amine precursor, in this case, N,N-dimethyl-1-propanamine.

N,N-dimethyl-1-propanamine can be synthesized through several established routes. One common method is the reductive amination of propanal with dimethylamine. This process involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to form the tertiary amine.

Another viable strategy is the direct alkylation of 1-propanamine with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction must be carefully controlled to prevent over-alkylation and the formation of the quaternary ammonium salt at this stage. The use of a suitable base is often required to neutralize the acid generated during the reaction. dtic.mil

The assembly of the N-ethyl-N,N-dimethyl-1-propylammonium cation requires the sequential or convergent introduction of three distinct alkyl groups (two methyl, one ethyl) onto a propyl-nitrogen backbone.

Sequential Alkylation: A primary amine (e.g., 1-propanamine) can be sequentially alkylated. First, it can be dimethylated using a methylating agent. The resulting tertiary amine, N,N-dimethyl-1-propanamine, is then quaternized with an ethylating agent as described in section 2.1.

Alternative Sequential Route: One could start with ethylamine, perform a reductive amination with propanal to yield N-ethyl-1-propanamine, and then perform a controlled dimethylation to get N-ethyl-N-methyl-1-propanamine, followed by a final methylation. However, controlling the selectivity in the final step can be challenging.

The most straightforward and common industrial approach is the synthesis of the tertiary amine precursor (N,N-dimethyl-1-propanamine) followed by the final quaternization step with an ethyl halide.

Design and Synthesis of Functionalized 1-Propanaminium, N-ethyl-N,N-dimethyl- Analogues

The fundamental structure of 1-propanaminium, N-ethyl-N,N-dimethyl- can be modified to create analogues with specific functionalities. This is typically achieved by synthesizing a more complex tertiary amine precursor that already contains the desired functional groups, followed by the final quaternization step.

For example, polymerizable quaternary ammonium monomers can be synthesized by reacting a functionalized tertiary amine, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), with an alkyl halide. nih.gov This approach introduces a methacrylate group, allowing the final QAC to be incorporated into polymers. nih.govnih.gov

Another strategy involves incorporating organosilane groups. The synthesis of 1-Propanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-3-(trimethoxysilyl)-, chloride is an example where a tertiary amine containing both a methacrylate and a trimethoxysilyl group is quaternized. nih.govuni.lu These functional groups can act as coupling agents or for surface modification.

The table below illustrates examples of functionalized analogues and their synthetic approach.

Functionalized AnalogueKey Functional GroupsSynthetic Strategy
N-(2-(methacryloyloxy)ethyl)-N,N-dimethylpentan-1-aminium bromideMethacrylate, Carboxylic AcidQuaternization of DMAEMA with an alkyl halide containing a carboxyl group. nih.gov
1-Propanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-3-(trimethoxysilyl)-, chlorideMethacrylate, TrimethoxysilylQuaternization of a pre-functionalized tertiary amine containing both methacrylate and silyl (B83357) moieties. nih.govuni.lu
1-Propanaminium, N-Ethyl-N,N-Dimethyl-3-[(1-Oxoisooctadecyl)Amino]-, Ethyl SulfateAmide, Long Alkyl ChainSynthesis involves reacting a fatty amide with an amine, followed by quaternization. epa.gov

These examples demonstrate that the synthesis of complex analogues relies on preparing a bespoke tertiary amine precursor, which is then subjected to a standard quaternization reaction to form the final functionalized quaternary ammonium compound. nih.gov

Incorporation of Specific Moieties for Targeted Interactions

The functionalization of QAS by incorporating specific chemical moieties is a key strategy to tailor their properties for specific applications, such as enhancing biological activity or enabling polymerization. The modification of a parent molecule with a quaternary ammonium group can improve water solubility and biological efficacy. mdpi.com This is typically achieved by using precursors—either the tertiary amine or the alkylating agent—that already contain the desired functional group.

Research has demonstrated the synthesis of polymerizable QAS monomers by reacting a tertiary amine, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), with various functional alkyl halides. nih.gov This approach allows for the introduction of moieties like carboxylic acids or organosilanes, creating multifunctional monomers that can be incorporated into polymer networks to impart desired properties, such as antimicrobial activity. nih.gov Another innovative approach involves incorporating pyridoxine (B80251) (Vitamin B6) moieties into the QAS structure to potentially enhance transmembrane transport in biological systems. mdpi.com

The general synthetic scheme for incorporating these moieties follows the SN2 mechanism of the Menschutkin reaction, where the choice of solvent can be critical, especially when the reactants contain sensitive functional groups. nih.gov

Below is a table summarizing examples of functional moieties incorporated into QAS structures and the precursors used.

Target MoietyTertiary Amine PrecursorAlkylating Agent PrecursorResulting Functionality
Carboxylic Acid2-(dimethylamino)ethyl methacrylate11-bromoundecanoic acidpH-responsive, polymerizable
Organosilane2-(dimethylamino)ethyl methacrylate(3-bromopropyl)trimethoxysilaneSurface-grafting, polymerizable
PyridoxineTerbinafine derivativePyridoxine-based alkyl halideEnhanced transmembrane transport
Sugar GroupDodecyldimethylamineN-(2-bromoethyl)-gluconamideIncreased biocompatibility, biodegradability

Stereoselective Synthetic Approaches

The synthesis of chiral quaternary ammonium compounds, where the nitrogen atom itself can be a stereocenter or where chirality exists elsewhere in the molecule, is of significant interest, particularly for their application as phase-transfer catalysts in asymmetric synthesis. nih.gov Controlling the stereochemistry during synthesis allows for the creation of enantiomerically pure compounds that can facilitate highly selective chemical transformations. acs.org

Asymmetric ion-pairing organocatalysis has emerged as a powerful strategy for stereoselective synthesis. proquest.com This method utilizes well-designed chiral quaternary ammonium salt catalysts, often derived from natural products like cinchona alkaloids, binaphthyls, or amino acids, to direct the stereochemical outcome of reactions. acs.org These catalysts have been successfully applied in numerous stereoselective transformations, including nucleophilic additions to activated alkenes, imines, and carbonyl compounds. acs.org For example, cinchonine-derived chiral ammonium bromide has been used to catalyze the asymmetric Michael addition reaction in the synthesis of the natural product (+)-Mesembrine. acs.org

The enantioselective construction of quaternary stereogenic centers is another significant area. proquest.com Chiral ammonium salt catalysis has been pivotal in the stereoselective α-alkylation of prochiral enolate analogues, enabling the direct formation of these complex stereocenters with high enantioselectivity. proquest.com

Recent advancements have also demonstrated that the chirality of ammonium cations can be controlled through a supramolecular recognition process. nih.gov This thermodynamically driven adductive crystallization combines enantioselective recognition with conditions that allow the nitrogen stereocenter to racemize, resulting in high yields and selectivities of the desired chiral ammonium cation. nih.gov

The following table presents findings from studies on stereoselective synthesis using chiral QAS catalysts.

Chiral Catalyst SourceReaction TypeSubstrate ExampleEnantiomeric Excess (ee) Achieved
Cinchona AlkaloidsAsymmetric BenzylationN-(diphenylmethylene)glycine tert-butyl esterUp to 95%
Cinchonine DerivativeAsymmetric Michael Additionα-aryl-substituted lactam and methyl vinyl ketoneNot specified, led to chiral adduct
Maruoka's Spirocyclic Ammonium SaltEnantioselective α-alkylationDioxolane-containing cyanoacetatesUp to 95% (e.r. = 97.5 : 2.5)

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 1-Propanaminium, N-ethyl-N,N-dimethyl- and other QAS aims to reduce the environmental impact of chemical processes. This involves using renewable feedstocks, minimizing waste, avoiding hazardous solvents, and designing products that are biodegradable. youtube.comrsc.org

One significant green approach is the use of QAS themselves as efficient and recyclable reaction media for other chemical syntheses, such as the one-pot synthesis of α-aminophosphonates. organic-chemistry.org This method offers mild reaction conditions, high yields, and easy workup, with the QAS medium being recyclable multiple times without losing activity. organic-chemistry.org Furthermore, advancements in process chemistry include the development of solvent-free or microwave-assisted synthetic routes, which reduce energy consumption and the use of volatile organic compounds. youtube.com

A major focus of green synthesis is the design of environmentally degradable QAS. rsc.org Traditional QAS are persistent in the environment due to their stable C-N, C-C, and C-H bonds. rsc.org Innovative research has led to the development of a new class of QAS that incorporates relatively volatile chemical functional groups, such as ester or thioether bonds. These "cleavable" QAS can degrade in aqueous environments, with their stability depending on factors like pH and temperature. rsc.org This approach mitigates the long-term environmental risks associated with QAS accumulation.

The synthesis of QAS from renewable resources is another key aspect of green chemistry. ulisboa.pt For example, sugar-based surfactants, which are derived from carbohydrates, exhibit low toxicity, good biocompatibility, and enhanced biodegradability. mdpi.com Incorporating sugar groups into the molecular structure of QAS can improve their environmental profile. mdpi.com

The table below compares traditional and green synthetic approaches for QAS.

Synthesis AspectTraditional ApproachGreen Chemistry Approach
Solvents Polar organic solvents (e.g., chloroform, methanol)Solvent-free, water, or recyclable ionic liquids/QAS
Energy Conventional heating, often for extended periodsMicrowave-assisted heating, reactions at room temperature
Catalysts Often requires external catalystsSelf-catalysis or use of recyclable organocatalysts
Feedstocks Petroleum-based precursorsRenewable resources (e.g., carbohydrates, fatty acids)
Product Design Focus on stability and efficacyFocus on biodegradability and reduced environmental persistence

Advanced Spectroscopic and Chromatographic Characterization of 1 Propanaminium, N Ethyl N,n Dimethyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in both solution and solid states. For 1-Propanaminium, N-ethyl-N,N-dimethyl-, NMR studies provide critical insights into its molecular structure, conformational dynamics, and the environment of its constituent atoms.

Elucidation of Solution-State Structures

In solution, the structure of 1-Propanaminium, N-ethyl-N,N-dimethyl- can be unequivocally determined using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR spectroscopy of the cation would exhibit distinct signals for the protons of the ethyl, dimethyl, and propyl groups attached to the quaternary nitrogen atom. The chemical shifts are influenced by the electron-withdrawing character of the positively charged nitrogen. Typically, the protons on the carbons directly bonded to the nitrogen (α-protons) are deshielded and appear at a lower field (higher ppm) compared to the protons further down the alkyl chains.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each carbon atom in the N-ethyl, N,N-dimethyl, and N-propyl groups will give a distinct resonance, with the carbons directly attached to the nitrogen atom appearing at a lower field due to the inductive effect of the positive charge. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Propanaminium, N-ethyl-N,N-dimethyl- in a Deuterated Solvent (e.g., D₂O)

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-ethyl-CH₂-3.2 - 3.4 (quartet)55 - 60
N-ethyl-CH₃1.2 - 1.4 (triplet)8 - 12
N,N-dimethyl-CH₃3.0 - 3.2 (singlet)50 - 55
N-propylα-CH₂-3.1 - 3.3 (triplet)65 - 70
N-propylβ-CH₂-1.6 - 1.8 (sextet)15 - 20
N-propylγ-CH₃0.9 - 1.1 (triplet)10 - 14

Note: These are predicted values based on typical chemical shifts for similar quaternary ammonium (B1175870) salts and may vary depending on the solvent and other experimental conditions. pitt.edupaulussegroup.comsigmaaldrich.compitt.educarlroth.com

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Dynamic NMR Studies of Conformational Exchange

The alkyl chains attached to the central nitrogen atom in 1-Propanaminium, N-ethyl-N,N-dimethyl- are not static and can undergo rotational motion. Dynamic NMR (DNMR) spectroscopy is a key technique to study these conformational exchange processes, which often occur on the NMR timescale. libretexts.orgnih.gov

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the NMR signals. At high temperatures, rapid rotation around the C-N and C-C bonds would lead to sharp, time-averaged signals. As the temperature is lowered, the rate of these rotations decreases. If the energy barrier to rotation is sufficiently high, the exchange rate may become slow enough on the NMR timescale to observe distinct signals for different conformers. The coalescence temperature, at which two exchanging signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.gov For a molecule like 1-Propanaminium, N-ethyl-N,N-dimethyl-, hindered rotation around the N-propyl and N-ethyl bonds could potentially be studied using these methods. researchgate.net

Solid-State NMR for Crystalline and Amorphous Forms

In the solid state, where molecular tumbling is restricted, solid-state NMR (ssNMR) provides valuable information about the structure and packing of 1-Propanaminium, N-ethyl-N,N-dimethyl- in its crystalline and amorphous forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. scite.ai

¹³C ssNMR can distinguish between different crystalline polymorphs, as the chemical shifts are sensitive to the local electronic environment and intermolecular interactions. scite.ai Furthermore, ssNMR can provide insights into the dynamics within the solid state, such as the rotation of the methyl groups. For quaternary ammonium salts, ¹⁴N ssNMR can also be employed to probe the local environment of the nitrogen atom, although the large quadrupole moment of the ¹⁴N nucleus can lead to broad signals. scite.ai

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of ionic compounds like 1-Propanaminium, N-ethyl-N,N-dimethyl-, providing information on its molecular weight and structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of the 1-Propanaminium, N-ethyl-N,N-dimethyl- cation. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the elemental composition can be determined. For the C7H18N+ cation, the theoretical exact mass can be calculated and compared to the experimentally measured value.

Data Table: High-Resolution Mass Spectrometry Data for 1-Propanaminium, N-ethyl-N,N-dimethyl-

Molecular FormulaTheoretical Exact Mass (m/z)
C₇H₁₈N⁺116.1434

An experimentally determined m/z value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Tandem Mass Spectrometry for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by analyzing their fragmentation patterns. wikipedia.org In an MS/MS experiment, the parent ion of 1-Propanaminium, N-ethyl-N,N-dimethyl- (m/z 116.14) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation of quaternary ammonium cations is well-documented and typically proceeds through several characteristic pathways. nih.govmdpi.comnih.gov For 1-Propanaminium, N-ethyl-N,N-dimethyl-, the expected fragmentation would involve the neutral loss of the alkyl groups attached to the nitrogen. Common fragmentation pathways include the loss of ethene (C₂H₄) from the ethyl group and propene (C₃H₆) from the propyl group through a Hofmann elimination-type process. The loss of a methyl radical (•CH₃) is also a possibility.

Interactive Data Table: Predicted Tandem Mass Spectrometry Fragmentation of 1-Propanaminium, N-ethyl-N,N-dimethyl- (Parent Ion m/z 116.14)

Fragment Ion (m/z)Neutral LossPlausible Structure of Neutral Loss
88.11C₂H₄ (ethene)CH₂=CH₂
74.09C₃H₆ (propene)CH₃CH=CH₂
101.12•CH₃ (methyl radical)•CH₃
58.08C₄H₁₀ (butane - from ethyl and two methyls)CH₃CH₂CH₂CH₃

The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule's structure, confirming the identity and connectivity of the different alkyl groups attached to the quaternary nitrogen center. nih.govasianpubs.orgmiamioh.edu

Ion Mobility-Mass Spectrometry for Conformation-Resolved Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional mass spectrometry which separates ions based on their mass-to-charge ratio (m/z). nih.gov For the analysis of 1-Propanaminium, N-ethyl-N,N-dimethyl-, IM-MS offers the capability to resolve different conformational isomers, which are structures with the same mass but different three-dimensional arrangements.

In an IM-MS experiment, ions are introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their velocity is impeded by collisions with the gas molecules. The drift time of an ion is proportional to its collision cross-section (CCS), a value that reflects the ion's rotational average projected area. Compact, folded conformations will experience fewer collisions and travel faster, while more extended, linear conformations will have a larger CCS and a longer drift time. researchgate.net

For the 1-Propanaminium, N-ethyl-N,N-dimethyl- cation, different rotational isomers (conformers) can exist due to the flexibility of the propyl and ethyl chains. These conformers, while having the same m/z, can be separated in the ion mobility cell, resulting in distinct arrival time distributions. This allows for a detailed investigation of the conformational landscape of the molecule in the gas phase. The experimentally determined CCS values can be compared with theoretical values calculated for different computationally modeled conformers to aid in structural assignment.

Interactive Data Table: Predicted Collision Cross-Section (CCS) Values for 1-Propanaminium, N-ethyl-N,N-dimethyl- Adducts

This table presents predicted CCS values for various adducts of the target compound, which are essential for interpreting IM-MS data.

Adductm/zPredicted CCS (Ų)
[M]+116.14125.3
[M+H]+117.15128.1
[M+Na]+139.13132.5
[M+K]+155.09135.8

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound by probing its vibrational modes. These methods are highly complementary and are invaluable for the characterization of 1-Propanaminium, N-ethyl-N,N-dimethyl-.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

For 1-Propanaminium, N-ethyl-N,N-dimethyl-, the key functional groups and their expected vibrational frequencies are:

C-H Stretching: The alkyl groups (propyl, ethyl, and methyl) will exhibit strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.

C-H Bending: Deformations of the C-H bonds will give rise to signals in the 1350-1480 cm⁻¹ range.

C-N Stretching: The stretching of the carbon-nitrogen bonds in the quaternary ammonium core is expected to appear in the 950-1250 cm⁻¹ region. These modes can be sensitive to the conformation of the alkyl chains.

Skeletal Vibrations: The complex vibrations of the entire molecular skeleton will produce a fingerprint region below 1300 cm⁻¹, which is unique to the compound.

Interactive Data Table: Characteristic Vibrational Frequencies for 1-Propanaminium, N-ethyl-N,N-dimethyl-

This table summarizes the expected vibrational frequencies and their assignments for the target compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
C-H Stretch (Alkyl)2850-3000IR, Raman
C-H Bend (Alkyl)1350-1480IR, Raman
C-N Stretch950-1250IR, Raman
Skeletal Deformations< 1300IR, Raman

In the condensed phase (solid or liquid), the vibrational spectra of 1-Propanaminium, N-ethyl-N,N-dimethyl- can be influenced by intermolecular interactions, such as ion pairing with its counter-ion and van der Waals forces. These interactions can cause shifts in the vibrational frequencies and changes in the peak shapes.

For instance, the formation of a strong ion pair between the quaternary ammonium cation and its anion can perturb the electron distribution within the cation, leading to shifts in the C-N and C-H vibrational modes. nih.gov Hydrogen bonding, if a suitable donor or acceptor is present in the system, can also significantly alter the vibrational spectrum, particularly in the O-H or N-H stretching regions if applicable. acs.orgmdpi.com While 1-Propanaminium, N-ethyl-N,N-dimethyl- itself cannot form hydrogen bonds as a donor, the presence of certain counter-ions or solvent molecules could lead to such interactions. nih.gov The analysis of these spectral changes can provide valuable insights into the nature and strength of intermolecular forces.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline lattice, one can deduce the arrangement of atoms in the solid state.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. researchgate.net This technique requires a high-quality single crystal of the compound of interest. The diffraction pattern produced by the single crystal provides detailed information about the unit cell dimensions, space group, and the positions of all atoms within the crystal lattice.

For 1-Propanaminium, N-ethyl-N,N-dimethyl- bromide, a hypothetical SCXRD analysis could yield the following crystallographic data:

Interactive Data Table: Hypothetical Single Crystal X-ray Diffraction Data for 1-Propanaminium, N-ethyl-N,N-dimethyl- bromide

This table presents plausible crystallographic data for the bromide salt of the target compound.

ParameterValue
Chemical FormulaC₇H₁₈N⁺·Br⁻
Formula Weight196.13
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)10.234
b (Å)12.567
c (Å)7.891
Volume (ų)1014.5
Z4
Calculated Density (g/cm³)1.285

This data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the 1-Propanaminium, N-ethyl-N,N-dimethyl- cation, as well as the nature of the packing and intermolecular interactions in the solid state.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. mdpi.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs of 1-Propanaminium, N-ethyl-N,N-dimethyl- would exhibit distinct PXRD patterns due to their different crystal packing arrangements. This technique can be used to identify and quantify the different polymorphic forms in a sample, which is crucial for understanding the physical properties and stability of the material. Additionally, PXRD is used for routine phase identification and to assess the crystallinity of a sample.

Advanced Chromatographic Separation Techniques

Advanced chromatographic techniques are indispensable for the selective and sensitive analysis of 1-Propanaminium, N-ethyl-N,N-dimethyl-. Due to its ionic and non-volatile nature, specialized methods are required to achieve efficient separation and detection.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of water-soluble, ionic compounds like 1-Propanaminium, N-ethyl-N,N-dimethyl-. Method development focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution, peak shape, and sensitivity.

A typical RP-HPLC method for a short-chain quaternary ammonium compound would utilize a C18 stationary phase. The mobile phase composition is critical; a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is employed. The buffer, often containing a volatile salt like ammonium formate (B1220265) with formic acid, serves to control the pH and provide a counter-ion to improve peak symmetry by minimizing silanol (B1196071) interactions on the stationary phase. Gradient elution is frequently used to ensure the timely elution of the analyte while maintaining good peak shape.

Below is a hypothetical data table illustrating the effect of mobile phase composition on the retention time and peak asymmetry of 1-Propanaminium, N-ethyl-N,N-dimethyl-.

Mobile Phase Composition (Acetonitrile:0.1% Formic Acid in Water)Retention Time (min)Tailing Factor
20:805.21.8
30:704.11.5
40:603.31.2
50:502.51.1

For high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to faster separations and increased resolution without sacrificing efficiency. This is particularly beneficial for the rapid screening of multiple samples containing 1-Propanaminium, N-ethyl-N,N-dimethyl-.

The principles of method development for UPLC are similar to those for HPLC, but with a focus on shorter run times. A typical UPLC method would employ a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a fast gradient. The reduced analysis time significantly increases sample throughput, making UPLC an ideal choice for routine quality control applications.

The following table presents a comparison of a hypothetical HPLC and UPLC method for the analysis of 1-Propanaminium, N-ethyl-N,N-dimethyl-.

ParameterRP-HPLCUPLC
ColumnC18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Flow Rate1.0 mL/min0.5 mL/min
Run Time10 min2 min
Injection Volume10 µL2 µL
Backpressure~1500 psi~8000 psi

Direct analysis of 1-Propanaminium, N-ethyl-N,N-dimethyl- by gas chromatography is not feasible due to its non-volatile and ionic nature. However, GC-MS can be employed through derivatization or pyrolysis techniques that convert the analyte into a volatile species.

One common approach is in-situ pyrolysis in the GC injection port. At high temperatures, quaternary ammonium compounds undergo Hofmann elimination or nucleophilic substitution to form volatile tertiary amines. In the case of 1-Propanaminium, N-ethyl-N,N-dimethyl-, pyrolysis would likely yield N,N-dimethylethanamine and propene, or N,N-dimethylpropan-1-amine and ethene. These volatile products can then be separated on a standard non-polar or medium-polarity GC column and detected by mass spectrometry. The fragmentation pattern of the resulting tertiary amine in the mass spectrometer provides structural confirmation.

Another approach involves chemical derivatization to form a less polar, more volatile derivative prior to injection. However, for small quaternary ammonium compounds, pyrolysis-GC-MS is often the more direct method.

A summary of the expected pyrolysis products and their characteristic mass-to-charge ratios (m/z) is provided in the table below.

Pyrolysis ProductChemical FormulaKey m/z Fragments
N,N-DimethylethanamineC4H11N73, 58, 42
N,N-Dimethylpropan-1-amineC5H13N87, 58, 42

Mechanistic Studies of Interactions Involving 1 Propanaminium, N Ethyl N,n Dimethyl

Interfacial Adsorption Mechanisms

Quaternary ammonium (B1175870) compounds (QACs) are cationic surfactants known for their tendency to adsorb at interfaces. nih.gov The driving forces and resulting structures of this adsorption are dictated by the molecular architecture of the specific QAC and the chemical nature of the surface. For a short-chain QAC like 1-Propanaminium, N-ethyl-N,N-dimethyl-, which possesses a permanently charged cationic headgroup and small alkyl substituents (ethyl and propyl groups), the interaction mechanisms are dominated by electrostatic forces rather than the hydrophobic effects that characterize long-chain surfactants. bibliotekanauki.pl

Adsorption onto Solid Surfaces (e.g., minerals, polymers)

The adsorption of QACs onto solid surfaces is a key aspect of their application in various industrial processes. The primary mechanism governing this interaction is the electrostatic attraction between the positively charged quaternary ammonium headgroup and a negatively charged surface. bibliotekanauki.plresearchgate.net

Mineral Surfaces: Minerals such as quartz and various clays (B1170129) typically carry a negative surface charge in aqueous solutions at neutral pH. researchgate.netappliedmineralogy.com Consequently, the cationic headgroup of 1-Propanaminium, N-ethyl-N,N-dimethyl- will readily adsorb onto these surfaces. bibliotekanauki.pl Density functional theory (DFT) studies on similar QACs adsorbing onto quartz have confirmed that electrostatic attraction is the key contributor to the adsorption energy. bibliotekanauki.pljournalssystem.com The relatively short ethyl and propyl chains are not expected to form a dense, hydrophobic layer (hemimicelle) on the surface, an arrangement more typical for long-chain QACs. Instead, adsorption is likely characterized by a dispersed layer of individual cations neutralizing the surface charge.

Polymer Surfaces: Many natural and synthetic polymers possess anionic functional groups, rendering their surfaces negatively charged. Cellulose-based materials, for instance, are known to have anionic sites that can interact with cationic compounds. mdpi.com Studies on the binding of QACs to cellulosic fibers have demonstrated that a primary interaction mechanism is the electrostatic attraction between the cationic surfactant and the anionic fiber surface. mdpi.com Therefore, 1-Propanaminium, N-ethyl-N,N-dimethyl- is expected to adsorb onto such polymer surfaces, with the degree of adsorption depending on the surface charge density of the polymer.

Surface Activity and Micellar Formation

Surface activity refers to the ability of a substance to lower the surface tension of a liquid. This property is characteristic of amphiphilic molecules that possess both a hydrophilic (water-loving) headgroup and a hydrophobic (water-fearing) tail. While 1-Propanaminium, N-ethyl-N,N-dimethyl- has a hydrophilic cationic head, its short alkyl groups (ethyl and propyl) confer only weak hydrophobicity.

A critical parameter for surfactants is the critical micelle concentration (CMC), the concentration above which surfactant molecules self-assemble into organized structures called micelles. acs.org This process is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water. For this to occur, the alkyl chains must be sufficiently long (typically C8 or longer). nih.govnih.gov

Due to its short alkyl chains, 1-Propanaminium, N-ethyl-N,N-dimethyl- is not expected to form micelles in aqueous solution. Its CMC is considered to be effectively infinite, meaning it will dissolve in water as individual ions rather than forming aggregates. nih.gov This is consistent with the general behavior of QACs, where the CMC decreases significantly as the alkyl chain length increases, as illustrated in the table below.

Quaternary Ammonium CompoundAlkyl Chain Length(s)Critical Micelle Concentration (CMC) (mol·L⁻¹)
Amide Quaternary Ammonium SurfactantC102.51 x 10⁻⁴
Amide Quaternary Ammonium SurfactantC121.55 x 10⁻⁴
Amide Quaternary Ammonium SurfactantC141.82 x 10⁻⁴
1-Alkyloxycarbonyloxyethyl-3-methylimidazolium chlorideC10~6.3 x 10⁻³
1-Alkyloxycarbonyloxyethyl-3-methylimidazolium chlorideC12~1.6 x 10⁻³
1-Alkyloxycarbonyloxyethyl-3-methylimidazolium chlorideC14~4.0 x 10⁻⁴

Data adapted from studies on various quaternary ammonium surfactants to illustrate the effect of alkyl chain length on CMC. acs.orgub.edu

Role of Electrostatic Forces and Hydrogen Bonding in Adsorption

For QACs, the interaction with surfaces and other molecules is governed by a balance of forces.

Electrostatic Forces: As a quaternary ammonium salt, 1-Propanaminium, N-ethyl-N,N-dimethyl- possesses a permanent positive charge on the nitrogen atom, regardless of the solution's pH. wikipedia.org This charge is the primary driver of its adsorption onto negatively charged surfaces, a phenomenon confirmed by numerous studies on QAC interactions with minerals and other materials. bibliotekanauki.plresearchgate.netmdpi.com This strong electrostatic attraction is the dominant force in the initial stages of adsorption.

Hydrogen Bonding: While electrostatic interactions are dominant, hydrogen bonding can play a secondary role. bibliotekanauki.pl The hydrogen atoms on the alkyl groups of the cation are generally not acidic enough to act as strong hydrogen bond donors. However, the associated anion (e.g., chloride, bromide) can accept hydrogen bonds from surface hydroxyl groups or water molecules. Furthermore, some studies suggest the possibility of weak hydrogen bonds between the C-H groups of the QAC and surface oxygen atoms, although these are much weaker than the primary electrostatic forces. bibliotekanauki.pl In aqueous solution, hydrogen bonding between the cation and surrounding water molecules contributes to its solubility. acs.org

Interactions with Organized Assemblies and Biological Mimics

Understanding how small molecules like 1-Propanaminium, N-ethyl-N,N-dimethyl- interact with biological structures is crucial. Model systems such as phospholipid bilayers and macromolecules provide insight into these complex mechanisms.

Interaction with Phospholipid Bilayers and Model Membranes

Phospholipid bilayers are the fundamental structure of cell membranes. The interaction of QACs with these bilayers is highly dependent on the QAC's alkyl chain length. rsc.org The initial step of interaction is the electrostatic attraction of the cationic headgroup to the negatively charged or zwitterionic phosphate (B84403) groups of the phospholipids (B1166683) on the membrane surface. nih.gov

For long-chain QACs, this initial electrostatic binding is followed by the insertion of the hydrophobic alkyl tails into the nonpolar core of the bilayer. This insertion can significantly disrupt membrane structure, leading to increased fluidity, altered thickness, and even membrane lysis. rsc.orgresearchgate.net

Compound TypePrimary Interaction MechanismEffect on Membrane Structure
Short-Chain QAC (e.g., 1-Propanaminium, N-ethyl-N,N-dimethyl-)Electrostatic attraction to phospholipid headgroupsMinimal perturbation, surface charge neutralization
Long-Chain QAC (e.g., C12-C18)Electrostatic attraction followed by hydrophobic tail insertionSignificant disruption, increased fluidity, potential for lysis
Multi-QACsStrong electrostatic binding and potential for cross-linkingMembrane destabilization and altered lateral organization

This table provides a generalized summary based on principles derived from multiple sources. rsc.orgnih.gov

Binding Studies with Macromolecules (e.g., proteins, nucleic acids)

The permanently cationic nature of 1-Propanaminium, N-ethyl-N,N-dimethyl- also dictates its interactions with biological macromolecules.

Proteins: Many proteins have a net negative charge at physiological pH due to the presence of acidic amino acid residues like aspartate and glutamate. The cationic headgroup of 1-Propanaminium, N-ethyl-N,N-dimethyl- can engage in electrostatic interactions with these negatively charged patches on the protein surface. Studies with other cationic molecules have shown that these interactions can influence protein solubility and stability. nih.gov The binding is typically reversible and driven by charge-charge attraction.

Nucleic Acids: The backbone of nucleic acids (DNA and RNA) is polyanionic due to the repeating phosphate groups. This high density of negative charge makes them a prime target for binding by cationic molecules. It is highly probable that 1-Propanaminium, N-ethyl-N,N-dimethyl- would bind to DNA and RNA via electrostatic attraction to the phosphate backbone. This type of interaction is known to neutralize the charge of the backbone and can, at high concentrations of other polycations, lead to the condensation and aggregation of the nucleic acid.

Exploration of Catalytic or Modulatory Roles

Research into the specific catalytic or modulatory functions of 1-Propanaminium, N-ethyl-N,N-dimethyl- is not available in the public domain. While quaternary ammonium compounds as a class are widely studied for these roles, no specific data for the named compound could be retrieved.

Phase Transfer Catalysis Investigations

There are no available scientific studies investigating the use of 1-Propanaminium, N-ethyl-N,N-dimethyl- as a phase transfer catalyst. The efficiency and mechanism of a phase transfer catalyst depend significantly on the structure of the cation, particularly the length and nature of the alkyl chains, which influence its solubility in organic and aqueous phases. However, no specific investigations have been published that characterize these properties or its catalytic activity for this particular compound.

Influence on Reaction Kinetics and Selectivity

No research data has been published detailing the influence of 1-Propanaminium, N-ethyl-N,N-dimethyl- on reaction kinetics or selectivity. The role of a quaternary ammonium salt in influencing reaction rates or directing the stereochemical or regiochemical outcome of a reaction is a subject of detailed study for many analogues, but specific findings for 1-Propanaminium, N-ethyl-N,N-dimethyl- are absent from the current body of scientific literature.

Mechanisms of Quaternary Ammonium Compound-Mediated Phenomena

While the general mechanisms of how quaternary ammonium compounds mediate various biological and chemical phenomena are broadly described in the literature, specific molecular-level studies focused exclusively on 1-Propanaminium, N-ethyl-N,N-dimethyl- are not available.

Membrane Disruption Mechanisms at a Molecular Level

There are no specific studies that model or experimentally determine the molecular mechanism of membrane disruption by 1-Propanaminium, N-ethyl-N,N-dimethyl-. Research in this area typically focuses on quaternary ammonium compounds with longer alkyl chains, which have a more pronounced interaction with the lipid bilayer. The specific interactions, orientation, and disruptive effects of the shorter-chained 1-Propanaminium, N-ethyl-N,N-dimethyl- cation on lipid membranes have not been documented.

Interaction with Cellular Components (excluding microbial activity/efficacy)

No research has been published that investigates the interaction of 1-Propanaminium, N-ethyl-N,N-dimethyl- with specific non-microbial cellular components such as proteins, nucleic acids, or organelles from a mechanistic perspective.

Efflux Pump Interaction Mechanisms (from a molecular recognition perspective)

There is no information available regarding the molecular recognition and interaction between 1-Propanaminium, N-ethyl-N,N-dimethyl- and bacterial or mammalian efflux pumps. Studies on efflux pump inhibitors and substrates are extensive but have not specifically included or characterized this particular compound. Therefore, no data on its binding affinity, specific interacting residues, or mechanism of inhibition or transport is available.

Supramolecular Chemistry and Self Assembly of 1 Propanaminium, N Ethyl N,n Dimethyl Analogues

Design of Self-Assembled Systems

The amphiphilic nature of long-chain analogues of 1-Propanaminium, N-ethyl-N,N-dimethyl- drives their spontaneous organization in solution to form a variety of supramolecular structures. This self-assembly process is governed by a delicate balance of hydrophobic interactions between the alkyl chains and electrostatic repulsion between the cationic headgroups.

In aqueous solutions, amphiphilic quaternary ammonium (B1175870) compounds can self-assemble into spherical or ellipsoidal micelles, or bilayer vesicles. Vesicles are hollow structures composed of a lipid bilayer enclosing an aqueous core. The formation of these structures is dependent on the concentration of the amphiphile, temperature, and the presence of other molecules or ions. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques to study the size, shape, and internal structure of these self-assembled nanostructures. nih.govbeilstein-journals.org These techniques can provide detailed information on vesicle lamellarity and the packing of the amphiphilic molecules within the aggregates. researchgate.net

The following table provides a summary of common self-assembled structures formed by amphiphilic 1-Propanaminium, N-ethyl-N,N-dimethyl- analogues in aqueous solution.

Self-Assembled StructureDescription
MicellesAggregates of amphiphiles with hydrophobic tails in the core and hydrophilic heads at the surface.
VesiclesHollow, spherical structures composed of a bilayer of amphiphiles enclosing an aqueous compartment.

Supramolecular Polymerization: This process involves the self-assembly of monomeric units into one-dimensional, polymer-like chains through non-covalent interactions. For amphiphilic quaternary ammonium compounds, this can be driven by a combination of hydrophobic, electrostatic, and π-π stacking interactions, leading to the formation of fibrillar structures. The resulting supramolecular polymers can exhibit properties analogous to covalent polymers, such as high viscosity and gelation. Research on fluorinated cyclohexanes has demonstrated the possibility of a kinetically controlled "living" supramolecular polymerization, where the length of the nanofibers can be controlled. nih.gov The incorporation of polymerizable groups, such as methacryloyl moieties, into ammonium amphiphiles allows for the subsequent covalent stabilization of the self-assembled structures, like vesicles. nih.gov

Gel Formation: Supramolecular gels are formed when the self-assembled fibrillar networks of a low-molecular-weight gelator entangle and immobilize the solvent. Analogues of 1-Propanaminium, N-ethyl-N,N-dimethyl- can act as gelators, particularly when they possess functional groups capable of forming extensive hydrogen bonding networks in addition to other non-covalent interactions. The properties of these gels can be highly responsive to external stimuli such as temperature, pH, light, and the presence of specific ions. nih.govthieme-connect.dersc.org This "stimuli-responsive" behavior arises from the reversible nature of the non-covalent interactions holding the gel network together. For example, the addition of certain salts can induce gelation or disrupt the gel network, highlighting the role of ion-specific effects. mdpi.com

Advanced Characterization of Supramolecular Assemblies

A variety of advanced analytical techniques are employed to characterize the structure, dynamics, and properties of the supramolecular assemblies formed by 1-Propanaminium, N-ethyl-N,N-dimethyl- analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for studying host-guest interactions in solution. Chemical shift changes upon complexation provide information on the binding site and the strength of the interaction. 2D NMR techniques, such as NOESY and ROESY, can provide through-space correlations, revealing the geometry of the host-guest complex. Detailed NMR studies have been crucial in understanding the binding of quaternary ammonium ions within calixarene (B151959) cavities. acs.orgresearchgate.net

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are powerful tools for the characterization of non-covalent complexes in the gas phase. They can be used to determine the stoichiometry of host-guest complexes and provide insights into their relative stabilities. ESI-MS has been extensively used to study the inclusion complexes of cucurbiturils with cationic guests. nih.govmdpi.com

Microscopy Techniques: Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) provide direct visualization of the morphology of self-assembled structures, such as vesicles and gel networks. Cryo-TEM is particularly useful for observing the structures in a near-native, hydrated state.

The following table summarizes the key information obtained from these advanced characterization techniques.

TechniqueInformation Obtained
NMR SpectroscopyHost-guest binding constants, Stoichiometry, Geometry of complexes in solution.
Mass SpectrometryStoichiometry and relative stability of non-covalent complexes in the gas phase.
SAXS/SANSSize, shape, and internal structure of self-assembled aggregates in solution.
Microscopy (TEM, SEM)Direct visualization of the morphology of nanostructures and gel networks.

Dynamic Light Scattering (DLS) for Size and Morphology

Dynamic Light Scattering (DLS) is a powerful technique for determining the size distribution of small particles in a suspension. For hypothetical aggregates of 1-Propanaminium, N-ethyl-N,N-dimethyl- analogues, DLS would be the primary method to detect their formation and measure their hydrodynamic radius. However, due to their small size and likely weak aggregation, it is anticipated that DLS measurements would predominantly show the presence of unimers, with any aggregates being small and transient, likely in the low nanometer range. The low scattering intensity from such small potential aggregates would pose a significant challenge for detection and accurate sizing.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are invaluable tools for visualizing the morphology of nanoscale structures. If stable aggregates of 1-Propanaminium, N-ethyl-N,N-dimethyl- analogues could be formed and deposited on a substrate, TEM could provide high-resolution images of their shape and internal structure, while SEM would offer insights into their surface topography and three-dimensional arrangement. Given the expected lack of significant self-assembly, it is unlikely that well-defined structures amenable to TEM and SEM imaging would be formed.

Atomic Force Microscopy (AFM) for Surface Interactions

Atomic Force Microscopy (AFM) allows for the imaging of surfaces at the atomic and molecular scale and can also probe intermolecular forces. AFM could be used to study the interaction of individual 1-Propanaminium, N-ethyl-N,N-dimethyl- cations with surfaces or to visualize any surface-induced aggregation. It is conceivable that on certain substrates, these cations could form ordered monolayers or small clusters, which could be characterized by AFM.

Tunable Supramolecular Interactions

The ability to control the formation and disassembly of supramolecular structures through external stimuli is a hallmark of advanced materials. While significant self-assembly is not expected for 1-Propanaminium, N-ethyl-N,N-dimethyl- analogues, any weak interactions could theoretically be influenced by environmental factors.

External Stimuli Responsiveness (e.g., pH, temperature, light)

The permanent positive charge on the quaternary ammonium nitrogen of 1-Propanaminium, N-ethyl-N,N-dimethyl- makes its direct response to pH changes unlikely, as it cannot be protonated or deprotonated. However, pH could indirectly influence its behavior by altering the charge of other species in solution, potentially leading to co-assembly.

Temperature variations can affect the solubility and hydration of ions, which might subtly influence any weak associative interactions. However, significant temperature-dependent phase transitions, common in polymeric and long-chain surfactant systems, are not anticipated for these small molecules.

Responsiveness to light would necessitate the incorporation of a photoactive moiety into the molecular structure, which is not present in 1-Propanaminium, N-ethyl-N,N-dimethyl-.

Cooperativity in Binding Events

Cooperative binding, where the binding of one ligand influences the affinity for subsequent ligands, is a key principle in supramolecular chemistry. For cooperativity to be observed with 1-Propanaminium, N-ethyl-N,N-dimethyl- analogues, they would need to bind to a multivalent host molecule or participate in a self-assembly process where the initial binding events promote further association. Given the low propensity for self-aggregation, any cooperative effects would likely be very weak and difficult to measure.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of 1-Propanaminium, N-ethyl-N,N-dimethyl- derivatives?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the quaternary ammonium structure and substituent arrangement. Infrared (IR) spectroscopy can identify functional groups like ethyl sulfate or amide bonds. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, as described in studies analyzing similar surfactants . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling 1-Propanaminium derivatives in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as these compounds may cause irritation .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
  • Waste Disposal: Follow local regulations for hazardous organic salts, as improper disposal risks aquatic toxicity .
  • Emergency Measures: Immediate rinsing with water for skin/eye exposure and medical consultation for respiratory distress .

Q. How does the molecular structure of N-ethyl-N,N-dimethyl-1-propanaminium derivatives confer antistatic properties in formulations?

  • Methodological Answer: The cationic quaternary ammonium group electrostatically neutralizes negatively charged surfaces, reducing static buildup. Ethyl and methyl substituents enhance solubility in polar matrices, while alkyl chain length (e.g., C6-18 in ) modulates surface activity. Structural analysis via X-ray crystallography or computational charge distribution modeling can validate this mechanism .

Advanced Research Questions

Q. How can synthesis protocols for N-ethyl-N,N-dimethyl-1-propanaminium-based surfactants be optimized to improve yield and scalability?

  • Methodological Answer:

  • Reaction Conditions: Use phase-transfer catalysts (e.g., tetrapropylammonium chloride, as in ) to enhance alkylation efficiency. Optimize temperature (50–70°C) and solvent polarity (e.g., ethanol/water mixtures) to favor quaternization .
  • Purification: Employ column chromatography or recrystallization to remove unreacted amines. Monitor purity via HPLC .
  • Yield Enhancement: Introduce microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What computational strategies predict the interaction of N-ethyl-N,N-dimethyl-1-propanaminium derivatives with biological membranes or proteins?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model lipid bilayer penetration using software like GROMACS, focusing on electrostatic interactions between the cationic headgroup and phospholipid anions .
  • Docking Studies: Use AutoDock Vina to predict binding affinities with membrane proteins, such as ion channels, to assess bioavailability or toxicity .
  • Quantum Mechanics (QM): Calculate HOMO-LUMO gaps to evaluate redox stability in biological environments .

Q. How can contradictions in ecotoxicological data for 1-Propanaminium derivatives be resolved across studies?

  • Methodological Answer:

  • Standardized Testing: Adhere to OECD guidelines (e.g., Test No. 201/202 for algae/daphnia) to ensure consistency in exposure duration, concentration, and endpoints .
  • Environmental Variables: Control water hardness, pH, and organic matter content, which influence bioavailability .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to harmonize data from divergent studies, accounting for species sensitivity and experimental design .

Data-Driven Analysis and Experimental Design

Q. What analytical techniques differentiate between N-ethyl-N,N-dimethyl-1-propanaminium derivatives and structurally similar quaternary ammonium compounds?

  • Methodological Answer:

  • Tandem Mass Spectrometry (MS/MS): Compare fragmentation patterns to distinguish ethyl/methyl substituents from longer alkyl chains (e.g., C14-20 in ) .
  • Nuclear Overhauser Effect (NOE) NMR: Identify spatial proximity of ethyl groups to the ammonium center, resolving isomeric impurities .

Q. How do formulation matrices (e.g., emulsions) affect the stability and efficacy of N-ethyl-N,N-dimethyl-1-propanaminium in cosmetic applications?

  • Methodological Answer:

  • Stability Testing: Use accelerated aging studies (40°C/75% RH for 3 months) with HPLC monitoring to track degradation products .
  • Rheological Analysis: Measure viscosity changes via rotational viscometry to assess interactions with co-surfactants (e.g., sodium lauryl sulfate) .
  • Zeta Potential Measurements: Quantify surface charge stabilization in emulsions using dynamic light scattering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.